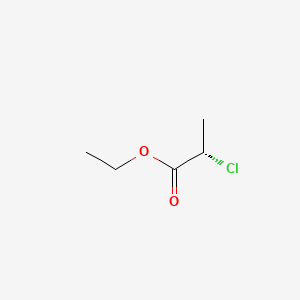

ETHYL (S)-2-CHLORO PROPIONATE

Description

The exact mass of the compound (-)-Ethyl alpha-chloropropionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVBVKAYUCPAQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426347 | |

| Record name | UNII-SQ49R2F429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74497-15-7, 42411-39-2 | |

| Record name | Ethyl alpha-chloropropionate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-SQ49R2F429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2S)-2-chloropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-CHLOROPROPIONATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ49R2F429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Profile

An In-Depth Technical Guide to ETHYL (S)-2-CHLORO PROPIONATE

Abstract: This technical guide provides a comprehensive overview of Ethyl (S)-2-chloropropionate (CAS No: 74497-15-7), a pivotal chiral building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the compound's chemical identity, stereospecific synthesis, rigorous analytical quality control, diverse applications, and critical safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep, actionable understanding for the end-user.

Ethyl (S)-2-chloropropionate, also known as Ethyl (S)-(-)-2-chloropropionate or (S)-2-Chloropropanoic acid ethyl ester, is a chiral organic compound valued for its role as a versatile intermediate.[1][2] Its single, well-defined stereocenter makes it an essential precursor for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]

The fundamental identity of this compound is established by its unique CAS (Chemical Abstracts Service) number, 74497-15-7 .[2][4] This identifier distinguishes the (S)-enantiomer from its (R)-counterpart and the racemic mixture.

Key Identifiers

-

Chemical Name: Ethyl (S)-2-chloropropanoate[5]

-

Synonyms: ETIL (S) -2-CLORO PROPIONATO, (S)-2-Chloropropanoic acid ethyl ester, Ethyl L-alpha-chloropropionate[4]

-

Molecular Formula: C₅H₉ClO₂[4]

-

InChI Key: JEAVBVKAYUCPAQ-BYPYZUCNSA-N[4]

-

Canonical SMILES: CCOC(=O)Cl[4]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and purification strategies. Ethyl (S)-2-chloropropionate is a clear, colorless liquid with a pungent odor.[5][6] It is denser than water and exhibits insolubility in aqueous media, while being miscible with common organic solvents like ethanol and ether.[1][5][7]

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [5][6] |

| Boiling Point | 146-149 °C | [5] |

| Density | ~1.08 g/mL (at 20-25 °C) | [5][8] |

| Refractive Index (n20/D) | ~1.417 | [5] |

| Flash Point | 38 - 49.5 °C (100.4 - 121.1 °F) | [1] |

| Solubility | Insoluble in water; miscible in alcohol | [1][5] |

| Vapor Pressure | 4.1 ± 0.3 mmHg at 25°C | [4] |

| Storage Temperature | 2-8 °C recommended | [1] |

Synthesis and Chiral Integrity

The industrial value of Ethyl (S)-2-chloropropionate is intrinsically linked to its enantiomeric purity. The synthesis strategies are therefore designed not only to construct the molecule but to do so with high stereochemical control.

Dominant Synthetic Pathways

Two primary strategies are employed for its synthesis: stereospecific synthesis from a chiral precursor and enzymatic resolution of a racemic mixture.

A. Stereospecific Synthesis from L-Alanine A robust method for producing the (S)-enantiomer involves a diazotization reaction on the readily available and optically pure amino acid, L-alanine ((S)-alanine).[9][10] This reaction proceeds with retention of configuration at the alpha-carbon.

-

Step 1: Diazotization: L-alanine is treated with a nitrosylating agent (e.g., nitrosyl chloride) in the presence of hydrochloric acid. The amino group is converted into a diazonium group, which is an excellent leaving group.[10]

-

Step 2: Nucleophilic Substitution: The diazonium group is displaced by a chloride ion from the HCl, forming (S)-2-chloropropionic acid with high enantiomeric purity.[9][10]

-

Step 3: Fischer Esterification: The resulting chiral carboxylic acid is then esterified with ethanol, typically under acidic conditions, to yield the final product, Ethyl (S)-2-chloropropionate.

Causality Explanation: The choice of L-alanine as the starting material directly imparts the desired (S)-stereochemistry to the final product. The Sandmeyer-like reaction mechanism ensures that the stereocenter is not racemized during the transformation.

Caption: Stereospecific synthesis from L-Alanine.

B. Enzymatic Resolution of Racemic Ester An alternative, elegant approach is the kinetic resolution of racemic ethyl 2-chloropropionate using a hydrolase, such as a lipase from Pseudomonas or Candida species.[11]

-

Mechanism: The enzyme selectively catalyzes the hydrolysis of one enantiomer over the other. In this case, lipases can be chosen that preferentially hydrolyze the (R)-ester to (R)-2-chloropropionic acid, leaving the desired (S)-ester unreacted and thus enriched.[11]

-

Separation: After the reaction reaches approximately 50% conversion, the unreacted Ethyl (S)-2-chloropropionate can be easily separated from the water-soluble (R)-2-chloropropionic acid salt by extraction.

Causality Explanation: This method leverages the inherent chirality of enzyme active sites. The three-dimensional structure of the lipase's active site creates a diastereomeric transition state with one enantiomer of the substrate that is energetically favored, leading to a significant difference in reaction rates.

Caption: Kinetic resolution via enzymatic hydrolysis.

Quality Control and Analytical Protocols

For applications in drug development, ensuring high chemical and enantiomeric purity is non-negotiable.[12] A robust QC framework is essential.

Protocol: Chemical Purity by Gas Chromatography (GC)

This method determines the assay (purity percentage) of the compound and identifies any process-related impurities.

-

Objective: To quantify Ethyl (S)-2-chloropropionate relative to other volatile components.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.32 mm x 0.25 µm).

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent like methanol or ethyl acetate (e.g., 1 mg/mL).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 270 °C

-

Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min).

-

Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

-

-

Analysis: Calculate purity based on the area percent of the main peak.

Protocol: Enantiomeric Purity (e.e.) by Chiral GC

This is the critical test to validate the stereochemical integrity of the material.

-

Objective: To separate and quantify the (S)- and (R)-enantiomers.

-

Instrumentation: Gas chromatograph with FID.

-

Column: A chiral capillary column, typically derivatized cyclodextrin phases like Rt-βDEXse or Chirasil-Val.[13]

-

Sample Preparation: Same as for the purity analysis.

-

GC Conditions:

-

Injector Temperature: 220 °C

-

Detector Temperature: 220 °C

-

Carrier Gas: Hydrogen or Helium.

-

Oven Program: An isothermal or slow ramp program is often required for baseline separation (e.g., start at 60 °C, ramp at 2 °C/min to 180 °C).[13]

-

-

Analysis: The enantiomeric excess (e.e.) is calculated using the formula:

-

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Self-Validating System: The combination of these two GC methods provides a comprehensive quality profile. The first confirms what the compound is and its chemical purity, while the second confirms its chiral identity and purity. Any significant impurities detected in the first run must be identified to ensure they do not co-elute with either enantiomer in the chiral analysis, which would otherwise lead to an inaccurate e.e. value.

Core Applications and Chemical Reactivity

Ethyl (S)-2-chloropropionate is a valuable intermediate precisely because its α-chloro ester moiety is a versatile reactive handle.[3]

Pharmaceutical and Agrochemical Synthesis

The primary application is as a chiral building block.[3][5] The chlorine atom is a good leaving group, readily displaced by nucleophiles. This allows for the stereospecific introduction of new functional groups at the α-position.

-

Nucleophilic Substitution: It reacts with a wide range of nucleophiles (e.g., amines, thiols, the oxygen of phenols) to form more complex chiral molecules. This is a cornerstone reaction in the synthesis of many APIs and herbicides.[3][7] For instance, reaction with tertiary amines can be used as a method for N-dealkylation.[14]

Caption: General nucleophilic substitution pathway.

Initiator in Polymer Science

Ethyl (S)-2-chloropropionate serves as an efficient initiator for Atom Transfer Radical Polymerization (ATRP).[5] ATRP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity.

-

Mechanism: The carbon-chlorine bond can be homolytically cleaved by a transition-metal catalyst (e.g., a copper complex) to generate a radical that initiates polymerization. This process is reversible, which is the key to its controlled nature.

-

Applications: This is used to create advanced polymers for applications in drug delivery systems and smart materials.[5]

Safety, Handling, and Storage

Proper handling of Ethyl (S)-2-chloropropionate is essential due to its hazardous properties.

Hazard Profile

The compound is classified under GHS regulations with the following primary hazards:

-

Flammable Liquid: It is a flammable liquid and vapor (Category 3).[15] Vapors can form explosive mixtures with air and may travel to an ignition source.[5][6]

-

Skin and Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2).[2][15]

-

Respiratory Irritation: May cause respiratory irritation.[15]

-

Toxicity: May cause toxic effects if inhaled or absorbed through the skin.[5][6]

Recommended Handling and Storage

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. All equipment used for handling must be properly grounded to prevent static discharge.[6][15]

-

Storage: Store in a tightly sealed container in a cool (2-8°C is recommended), dry, and well-ventilated area designated for flammable liquids.[1]

-

Incompatibilities: Avoid contact with strong oxidizing acids, caustic solutions, alkali metals, and hydrides, as these can cause vigorous reactions.[6][16]

Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with a non-combustible material like sand or dry earth and place it in a sealed container for disposal.[16]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[15]

-

Conclusion

Ethyl (S)-2-chloropropionate (CAS: 74497-15-7) stands as a testament to the enabling power of chiral chemistry. Its value is derived from its stereochemical purity, which is achieved through carefully designed synthetic and purification processes. For scientists in drug discovery and materials science, a thorough understanding of its properties, analytical validation, and safe handling is paramount to leveraging its full potential as a versatile synthetic intermediate. The protocols and insights provided in this guide serve as a foundational resource for the effective and safe application of this important chiral building block.

References

- Vertex AI Search. (2025). Ethyl 2-chloropropionate: Comprehensive Overview and Applications.

- Vertex AI Search. (2025). Introduction to Ethyl 2-chloropropionate.

-

ChemBK. (2024). S-Ethyl 2-chloropropionate. Available at: [Link]

-

PubChem - NIH. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807. Available at: [Link]

- Patsnap. Preparation method of ethyl 2-chloropropionate.

-

The Good Scents Company. (±)-ethyl 2-chloropropionate, 535-13-7. Available at: [Link]

-

Wikipedia. 2-Chloropropionic acid. Available at: [Link]

- Google Patents. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid.

- Google Patents. EP0163435A2 - Preparation of 2-chloropropionic acid esters.

-

Ottokemi. Ethyl-2-chloro propionate, 95% 535-13-7 India. Available at: [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

- Google Patents. CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 74497-15-7 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Ethyl-2-chloro propionate, 95% 535-13-7 India [ottokemi.com]

- 9. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 10. (S)-(-)-2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. gcms.cz [gcms.cz]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. ETHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to Ethyl (S)-2-Chloropropionate for Advanced Research Applications

Executive Summary: Ethyl (S)-2-chloropropionate is a vital chiral building block in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its specific stereochemical configuration and reactive α-chloro ester moiety make it a crucial intermediate for the asymmetric synthesis of complex molecules. This guide provides an in-depth analysis of its core physicochemical properties, including its definitive molecular weight, alongside validated protocols for its synthesis, analysis, and safe handling. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to support advanced applications.

Core Physicochemical Properties and Molecular Identification

Ethyl (S)-2-chloropropionate is a colorless liquid with a characteristic pungent odor.[1] As a chiral molecule, its utility is fundamentally linked to its stereochemical purity. Precise identification and characterization are paramount for its effective use in synthesis.

The cornerstone of all stoichiometric calculations and material characterization is the compound's molecular weight. Derived from its chemical formula, C5H9ClO2, the molecular weight of Ethyl (S)-2-chloropropionate is 136.58 g/mol .[2][3] This value is critical for determining molar equivalents in reaction protocols and for interpreting mass spectrometry data.

A comprehensive summary of its essential properties is provided below.

Table 1: Physicochemical Data for Ethyl (S)-2-Chloropropionate

| Property | Value | Source(s) |

| Molecular Weight | 136.58 g/mol | [2][3] |

| Molecular Formula | C5H9ClO2 | [2][3][4] |

| CAS Number | 74497-15-7 | [2] |

| Appearance | Clear, colorless liquid | [1][3][5] |

| Density | 1.081 g/cm³ | [4] |

| Boiling Point | 146-149 °C | [3][4] |

| Flash Point | 49.5 °C (121.1 °F) | [4] |

| Water Solubility | Insoluble | [1][3][4] |

| Solubility in Organics | Miscible with alcohol and ether | [4] |

| Refractive Index (n20/D) | 1.417 | [3] |

Synthesis and Stereochemical Integrity

The synthesis of Ethyl (S)-2-chloropropionate with high enantiomeric excess is crucial for its application in producing stereochemically pure active pharmaceutical ingredients (APIs). A common and effective laboratory-scale approach involves the esterification of 2-chloropropionic acid with ethanol.[4] Industrial methods may utilize 2-chloropropionyl chloride and ethanol in an alcoholysis reaction under anhydrous conditions to achieve high yields and purity.[6][7]

The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of Ethyl (S)-2-chloropropionate.

Analytical Quality Control Protocols

Ensuring the identity and purity of Ethyl (S)-2-chloropropionate is a critical step before its use in sensitive synthetic applications. A multi-step analytical approach is recommended for complete characterization.

Protocol: Identity and Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identifying and quantifying volatile compounds. The gas chromatography component separates the sample, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, confirming the compound's identity and its molecular weight.

Step-by-Step Methodology:

-

Sample Preparation: Dilute 1 µL of Ethyl (S)-2-chloropropionate in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC Instrument Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is typically sufficient.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

-

MS Instrument Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C.

-

-

Data Analysis:

-

Confirm the retention time of the major peak against a known standard.

-

Analyze the mass spectrum of the peak. Expect to see the molecular ion peak (M+) and characteristic fragment ions. The NIST WebBook provides reference mass spectra for comparison.[8]

-

Calculate purity based on the peak area percentage of the primary analyte.

-

Protocol: Chiral Purity Determination by Chiral GC

Rationale: To confirm the enantiomeric excess (e.e.) of the (S)-enantiomer, a specialized chiral stationary phase is required to separate it from its (R)-enantiomer.

Step-by-Step Methodology:

-

Sample Preparation: Prepare the sample as described in the GC-MS protocol. It is advisable to also prepare a sample of the racemic (R/S) mixture to confirm the elution order and resolution.

-

GC Instrument Conditions:

-

Column: A chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™ or Gamma-DEX™).

-

Instrument conditions (Inlet, Carrier Gas, Injection Volume): As per the GC-MS method, but the oven program may need optimization.

-

Oven Program: An isothermal or very slow temperature ramp is often necessary to achieve baseline separation of the enantiomers. A typical starting point is 80 °C isothermal.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of the standard.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [((Area S) - (Area R)) / ((Area S) + (Area R))] x 100.

-

The following diagram outlines the logical flow for quality control.

Caption: Decision workflow for the analytical release of Ethyl (S)-2-chloropropionate.

Applications in Drug Development and Advanced Synthesis

Ethyl (S)-2-chloropropionate is a versatile intermediate due to the reactivity of the chlorine atom at the stereogenic center, which allows for nucleophilic substitution reactions to introduce a wide range of functionalities with retention or inversion of configuration.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other APIs.[7][9] Its chiral nature is essential for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

-

Agrochemicals: It is a foundational building block for many herbicides.[9][10] The stereochemistry is often critical for biological activity.

-

Polymer Science: The compound is used as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of polymers with well-defined architectures and molecular weights for applications in drug delivery and smart materials.[3][9][11]

Safety, Handling, and Storage

Proper handling of Ethyl (S)-2-chloropropionate is essential due to its hazardous properties.

-

Hazards: The compound is a flammable liquid and vapor.[1][12][13] It causes skin and serious eye irritation and may cause respiratory irritation.[13][14] Inhalation or skin absorption may lead to toxic effects.[5][12]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[13]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12][13]

-

Storage: Store in a designated flammables area in a tightly closed container.[3][5] The recommended storage temperature is between 2-8°C.[4] It should be stored away from incompatible materials such as strong oxidizing acids, bases, and reducing agents.[14][15]

Conclusion

Ethyl (S)-2-chloropropionate is a high-value chemical intermediate whose proper use is predicated on a thorough understanding of its properties, starting with its molecular weight. Its successful application in research and development hinges on rigorous quality control to verify its identity and, most importantly, its stereochemical purity. By adhering to the synthesis, analysis, and safety protocols outlined in this guide, researchers can confidently leverage this versatile building block to advance projects in drug discovery, materials science, and beyond.

References

-

S-Ethyl 2-chloropropionate. (2024). ChemBK. [Link]

-

Ethyl 2-chloropropionate: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Ethyl 2-chloropropionate. (n.d.). PubChem, National Institutes of Health. [Link]

-

Preparation method of ethyl 2-chloropropionate. (n.d.). Patsnap. [Link]

-

Ethyl-2-chloro propionate, 95% 535-13-7 India. (n.d.). Ottokemi. [Link]

-

Propanoic acid, 2-chloro-, ethyl ester. (n.d.). NIST WebBook. [Link]

- Preparation of 2-chloropropionic acid esters. (n.d.).

-

GC chromatogram of ethanol, ethyl 2-chloropropionate, and 2-chloropropionic acid. (n.d.). ResearchGate. [Link]

Sources

- 1. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. Preparation method of ethyl 2-chloropropionate - Eureka | Patsnap [eureka.patsnap.com]

- 7. guidechem.com [guidechem.com]

- 8. Propanoic acid, 2-chloro-, ethyl ester [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]

- 11. Ethyl 2-chloropropionate 97 535-13-7 [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. Ethyl 2-chloropropionate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Solubility of ETHYL (S)-2-CHLORO PROPIONATE

This guide provides a comprehensive overview of the solubility characteristics of Ethyl (S)-2-chloro propionate, a crucial chiral intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a foundation for its effective use in various chemical processes.

Introduction to this compound

This compound, with the chemical formula C₅H₉ClO₂, is a colorless liquid characterized by a pungent odor.[2][3] It is a chiral organic compound widely utilized as a reagent in asymmetric synthesis.[1] Its utility in the production of stereospecific drugs and pesticides underscores the importance of understanding its fundamental physicochemical properties, particularly its solubility, which is a critical parameter for reaction kinetics, purification, and formulation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting its behavior in different solvent systems and for designing experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₂ | [1][2] |

| Molecular Weight | 136.58 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Pungent | [2][3] |

| Boiling Point | 146-149 °C at 760 mmHg | [1][2] |

| Density | 1.081 g/cm³ | [1] |

| Refractive Index | n20/D 1.417 | [2] |

| Flash Point | 49.5 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.382 (estimated) | [2] |

Solubility Profile

The solubility of a compound is a key determinant of its reactivity and bioavailability. This compound exhibits distinct solubility characteristics that are crucial for its application in organic synthesis.

Qualitative and Quantitative Solubility Data

This compound is generally characterized as being insoluble or immiscible in water, while being readily soluble or miscible in a variety of organic solvents.[1][4] This behavior is consistent with its chemical structure, which includes a polar ester group and a non-polar alkyl chain with a chlorine substituent. The estimated aqueous solubility is 4222 mg/L at 25 °C.[5]

Table 2 summarizes the known solubility of this compound in common solvents. It is important to note that for many organic solvents, the term "miscible" is used, indicating that it dissolves in all proportions.

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 4222 mg/L (estimated) | 25 | [5] |

| Ethanol | Miscible | Not Specified | [1][4] |

| Methanol | Soluble | Not Specified | [6][7] |

| Diethyl Ether | Miscible | Not Specified | [1][4] |

| Benzene | Miscible | Not Specified | [4] |

| Chloroform | Miscible | Not Specified | [4] |

| Acetone | Soluble | Not Specified | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [9][10][11] |

| Isopropanol | Soluble | Not Specified | [12] |

The LogP value of 1.382 further indicates a preference for lipophilic environments over aqueous ones.[2]

Experimental Determination of Solubility

The following protocol provides a standardized method for the quantitative determination of this compound solubility in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

-

Standard laboratory glassware

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Quantification of Solute:

-

Accurately weigh the filtered aliquot.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the filtered sample and the standard solutions using a calibrated GC-MS or HPLC method. The choice of analytical technique will depend on the solvent and the required sensitivity.

-

Construct a calibration curve from the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the filtered sample from the calibration curve.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the concentration and the volume of the aliquot.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of a liquid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As a moderately polar molecule, this compound dissolves best in solvents with similar polarity, as predicted by the "like dissolves like" principle.[13] Its miscibility in alcohols and ethers, and insolubility in water, are consistent with this principle.

-

pH: The solubility of this compound is not expected to be significantly influenced by pH within the typical aqueous range as it does not have readily ionizable functional groups. However, at extreme pH values, hydrolysis of the ester can occur, which would affect the apparent solubility.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility of this compound through changes in the solvent's properties.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2][3] It is irritating to the skin, eyes, and respiratory system.[1] Therefore, it is essential to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from sources of ignition.[1]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[1]

Conclusion

References

-

ChemBK. (2024, April 9). S-Ethyl 2-chloropropionate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10807, Ethyl 2-chloropropionate. Retrieved from [Link]

-

ChemBK. (2024, April 9). Ethyl (2s)-2-chloropropanoate. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (±)-ethyl 2-chloropropionate. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

LookChem. (n.d.). Cas 17639-93-9,Methyl 2-chloropropionate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3776, Isopropanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (±)-ethyl 2-chloropropionate, 535-13-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Scribd. (n.d.). Solubility in DMSO - Dimethyl Sulfoxide. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. quora.com [quora.com]

- 4. deredpill.com [deredpill.com]

- 5. (±)-ethyl 2-chloropropionate, 535-13-7 [thegoodscentscompany.com]

- 6. saltise.ca [saltise.ca]

- 7. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]

- 8. scribd.com [scribd.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.ws [chem.ws]

An In-Depth Technical Guide to the Safe Handling of Ethyl (S)-2-Chloropropionate

For researchers, scientists, and drug development professionals, the deliberate and safe handling of chiral building blocks is paramount to both scientific integrity and personal safety. Ethyl (S)-2-chloropropionate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is one such reagent that demands a thorough understanding of its hazard profile.[1][2] This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-tested perspective on its safe application, storage, and emergency management, grounded in the principles of causality and self-validating protocols.

Compound Identity and Hazard Profile: A First Principles Analysis

Ethyl (S)-2-chloropropionate is a halogenated ester.[3] From a chemical standpoint, its structure—a short alkyl chain esterified with a chlorinated carboxylic acid—immediately informs our primary safety concerns: flammability contributed by the ethyl ester group and reactivity associated with the halogenated carbon. It is a clear, colorless liquid with a pungent odor, is denser than water, and its vapors are heavier than air.[3] This latter property is critical; in the event of a spill, vapors can accumulate in low-lying areas, creating a hidden and potentially explosive atmosphere.[3][4]

The Globally Harmonized System (GHS) provides a standardized framework for understanding these risks. A synthesis of available data classifies the compound as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[2][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5] |

This classification is the logical foundation for all subsequent safety protocols. It dictates the necessary engineering controls, personal protective equipment (PPE), and emergency responses.

Caption: GHS Hazard Identification and Communication Workflow.

Proactive Safety: Engineering Controls and Personal Protection

The principle of proactive safety dictates that we engineer out risks before relying on personal protective equipment. The flammability and respiratory irritation potential of Ethyl (S)-2-chloropropionate are the primary drivers for these controls.

Engineering Controls: The First Line of Defense

-

Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is not merely a suggestion but a critical requirement to prevent the accumulation of flammable vapors and to keep the concentration below occupational exposure limits.

-

Ignition Source Control: The compound's classification as a Category 3 flammable liquid (flash point reported between 38°C and 50°C) necessitates the strict elimination of all potential ignition sources.[1][7][8] This includes open flames, hot plates, and non-intrinsically safe electrical equipment (e.g., stirrers, vacuum pumps).[6] All equipment, including containers and transfer lines, must be grounded and bonded to prevent the buildup and discharge of static electricity.[4][6]

-

Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[9] Their proximity is crucial for mitigating the consequences of accidental skin or eye contact.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual risks.

-

Eye and Face Protection: Given the H319 classification (Causes serious eye irritation), chemical safety goggles are mandatory.[2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a chemically resistant lab coat.[2][9] It is critical to inspect gloves for any signs of degradation or puncture before each use and to use proper removal techniques to avoid contaminating the skin.[2]

-

Respiratory Protection: Under normal use within a fume hood, respiratory protection may not be required.[9] However, if engineering controls are insufficient or during a large-scale spill, a respirator with an appropriate organic vapor cartridge is necessary.[8]

In-Lab Handling and Storage: Self-Validating Protocols

Safe handling protocols should be designed as a self-validating system, where each step logically reinforces the next, minimizing the potential for error.

Safe Handling Protocol:

-

Pre-Use Assessment: Before handling, visually inspect the container for any damage or leaks. Confirm that all necessary engineering controls are operational and that the required PPE is available.

-

Aliquotting and Transfer: Conduct all transfers within a chemical fume hood. Use grounded and bonded equipment for transferring significant quantities. Avoid "splashing" by pouring gently down the side of the receiving vessel.

-

Operational Vigilance: Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[6][9] Avoid contact with skin and eyes and inhalation of vapor.[2]

-

Post-Use: Wash hands and any potentially exposed skin thoroughly after handling.[9]

Storage Protocol:

-

Location: Store in a designated flammables area or cabinet that is cool, dry, and well-ventilated.[6][9]

-

Segregation: The compound is a halogenated ester and is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[3][9] Esters can react with these substances, often exothermically, to generate heat or flammable gases.[3] Therefore, it must be stored separately from these chemical classes.

-

Container Integrity: Keep the container tightly closed and upright to prevent leakage.[2]

Emergency Response: A Logical Decision Workflow

In the event of an emergency, a clear, logical workflow is essential to ensure a safe and effective response.

Accidental Release Measures

An accidental release poses a dual threat: exposure and fire. The response must address both.

Step-by-Step Spill Response Protocol:

-

Immediate Action: Alert all personnel in the immediate vicinity and evacuate the area if necessary.[2]

-

Eliminate Ignition Sources: From a safe distance, extinguish all open flames and turn off any spark-producing equipment.[2][6]

-

Assess and Ventilate: Ensure the area is well-ventilated, but only if it can be done safely without creating a spark.[4]

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[2]

-

Containment: For small spills, absorb the material with a non-combustible absorbent material like dry earth, sand, or vermiculite.[3][10] Do not use combustible materials like paper towels to absorb the bulk of the spill. For large spills, dike the area far ahead of the liquid to prevent it from spreading.[4]

-

Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste container according to institutional and local regulations.[9]

Caption: Decision-Making Workflow for Accidental Release.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

-

Inhalation: If vapors are inhaled, immediately move the person to fresh air.[3] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if ingestion is suspected) and seek immediate medical attention.[6]

-

Skin Contact: If skin contact occurs, immediately take off all contaminated clothing.[5][6] Rinse the affected skin area with plenty of soap and water.[2] If skin irritation develops or persists, get medical advice.[1][5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do so.[1][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3][5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3]

-

Unsuitable Media: Using a solid stream of water may be inefficient as it could spread the flammable liquid.[6]

-

Specific Hazards: The primary hazard is the flammability of the liquid and its vapors, which can form explosive mixtures with air and travel to an ignition source.[3] Combustion will produce irritating and toxic gases, including carbon oxides and hydrogen chloride gas.[3]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6] Use a water spray to cool unopened containers exposed to the fire to prevent pressure buildup and potential explosion.[3]

Toxicological and Ecological Considerations

While the acute hazards of irritation and flammability are well-defined, comprehensive data on chronic toxicity and environmental fate is limited.

Toxicological Summary: The primary known health effects are irritation to the skin, eyes, and respiratory system.[2][4] Inhalation of vapors may cause dizziness.[3][4] There is a general warning that the substance may cause toxic effects if inhaled or absorbed through the skin.[1][4] However, specific quantitative data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), are not readily available in public databases.[6][10] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2] The absence of comprehensive data necessitates a conservative approach, treating the substance with a high degree of caution to avoid any exposure.

Ecological Summary: Detailed ecotoxicity data regarding the impact on aquatic life is largely unavailable.[6] One source indicates the substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[2] Nevertheless, good laboratory practice dictates that releases to the environment should be avoided. Do not allow the product to enter drains or surface water.[2][9]

Disposal and Regulatory Framework

Disposal: Unused product and contaminated materials must be treated as hazardous waste. Disposal should be carried out by a licensed disposal company.[9] One approved method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] Contaminated packaging should be disposed of as unused product.[9]

Transport Information: Ethyl (S)-2-chloropropionate is regulated for transport under a specific UN number.

-

UN Number: 2935[4]

-

Proper Shipping Name: ETHYL 2-CHLOROPROPIONATE[6]

-

Packing Group: III (minor danger)[4]

Conclusion

Ethyl (S)-2-chloropropionate is a valuable synthetic intermediate whose utility is matched by its inherent hazards. A comprehensive understanding of its flammability, irritant properties, and reactivity is not merely an academic exercise but the foundation of safe laboratory practice. By implementing robust engineering controls, adhering to meticulous handling protocols, and being prepared with logical emergency workflows, researchers can mitigate the risks and leverage the full potential of this important chiral building block. The absence of complete toxicological and ecological data should instill a greater sense of caution, reinforcing the principle that all chemical exposure should be minimized.

References

-

ChemBK. (2024). S-Ethyl 2-chloropropionate. [Link]

- Generic Source. (2025).

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-chloropropionate. PubChem Compound Database. [Link]

-

AIHA. (n.d.). 2-Chloropropane - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. [Link]

-

The Good Scents Company. (n.d.). (±)-ethyl 2-chloropropionate. [Link]

-

ChemSafetyPro. (2016). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. ETHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL (S)-2-CHLORO PROPIONATE | 74497-15-7 [amp.chemicalbook.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. (±)-ethyl 2-chloropropionate, 535-13-7 [thegoodscentscompany.com]

- 8. Ethyl 2-chloropropionate manufacturers and suppliers in india [chemicalbook.com]

- 9. tera.org [tera.org]

- 10. echemi.com [echemi.com]

Introduction: The Significance of a Chiral Building Block

An In-Depth Technical Guide to ETHYL (S)-2-CHLORO PROPIONATE: Structure, Synthesis, and Applications

Ethyl (S)-2-chloropropionate is a chiral organic compound that serves as a critical intermediate in the synthesis of a wide array of commercially important molecules.[1] With the chemical formula C5H9ClO2, this colorless liquid is particularly valued in the pharmaceutical and agrochemical industries for its role as a stereospecific building block.[1][2][3] Its utility stems from the presence of a chiral center, allowing for the synthesis of enantiomerically pure active ingredients, which is often crucial for therapeutic efficacy and reduced side effects in drugs, as well as for the target specificity of herbicides.[4][5] This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis methodologies, and key applications for professionals in research and development.

Structural Formula and Stereochemistry

The defining feature of Ethyl (S)-2-chloropropionate is its specific three-dimensional arrangement of atoms around a central chiral carbon. Understanding this structure is fundamental to its application in stereoselective synthesis.

Molecular Formula: C5H9ClO2[1][6]

Linear Formula: CH3CHClCOOC2H5[7][8]

IUPAC Name: Ethyl (2S)-2-chloropropanoate[9]

The molecule consists of a propionate backbone with a chlorine atom substituted at the second carbon (the alpha-carbon). This carbon is also bonded to a hydrogen atom, a methyl group, and a carboxyl group that is esterified with an ethyl group. The alpha-carbon is a stereocenter, meaning it is attached to four different substituent groups.

The "(S)" designation in its name refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. In this case, the substituents are prioritized as follows (highest to lowest): -Cl > -COOC2H5 > -CH3 > -H. When viewed with the lowest priority group (-H) pointing away, the sequence from highest to lowest priority traces a counter-clockwise path, hence the "(S)" (from the Latin sinister for left) configuration.

Caption: 2D Structural Formula of Ethyl (S)-2-chloropropionate.

Physicochemical Properties

The physical and chemical characteristics of Ethyl (S)-2-chloropropionate are essential for its handling, storage, and application in chemical reactions. It is a colorless liquid with a distinct, pungent odor.[2][10]

| Property | Value | Source |

| CAS Number | 74497-15-7 | [6] |

| Molecular Weight | 136.58 g/mol | [2][6][7] |

| Density | 1.081 g/cm³ | [1] |

| Boiling Point | 149 °C at 760 mmHg | [1] |

| Flash Point | 49.5 °C (121.1 °F) | [1] |

| Refractive Index | n20/D 1.417 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | [1][2] |

| Storage Condition | 2-8°C | [1] |

Synthesis and Enantioselective Preparation

The synthesis of racemic ethyl 2-chloropropionate is relatively straightforward. However, the production of the specific (S)-enantiomer with high enantiomeric excess requires more sophisticated methods, which are critical for its use in pharmaceuticals and agrochemicals.

General Synthesis of Racemic Ethyl 2-chloropropionate

A common laboratory and industrial method involves the alcoholysis of 2-chloropropionyl chloride with ethanol.[3][11] This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Reaction: CH₃CHClCOCl + CH₃CH₂OH → CH₃CHClCOOCH₂CH₃ + HCl

This method is efficient but produces a racemic mixture, meaning it contains equal amounts of the (S) and (R) enantiomers.

Enantioselective Synthesis of Ethyl (S)-2-chloropropionate

Achieving high enantiomeric purity of the (S)-isomer necessitates stereoselective techniques. The primary strategies include enzymatic resolution and asymmetric synthesis from a chiral pool.

A. Enzymatic Resolution

This is a widely used industrial method that leverages the stereoselectivity of enzymes, typically lipases.[5] The process starts with a racemic mixture of ethyl 2-chloropropionate. A specific lipase is used to selectively hydrolyze one of the enantiomers (often the R-enantiomer) into the corresponding carboxylic acid, leaving the desired (S)-enantiomer unreacted.

Workflow for Enzymatic Resolution:

-

Substrate Preparation: A racemic mixture of ethyl 2-chloropropionate is dissolved in a suitable buffer solution (e.g., phosphate buffer at pH 7.2).[5]

-

Enzymatic Reaction: A lipase, such as porcine pancreas lipase, is added to the mixture.[5] The suspension is stirred at a controlled temperature (e.g., 30°C) for several hours.[5] The enzyme selectively catalyzes the hydrolysis of the (R)-ester.

-

Separation: After the reaction, the mixture contains (S)-ethyl 2-chloropropionate and (R)-2-chloropropionic acid. The unreacted (S)-ester can be extracted using an organic solvent like dichloromethane.[5]

-

Purification: The organic extract is dried and the solvent is removed via distillation to yield the purified (S)-ethyl 2-chloropropionate.[5]

Caption: Workflow for the enzymatic resolution of Ethyl (S)-2-chloropropionate.

B. Asymmetric Synthesis from Chiral Precursors

An alternative approach is to start with an enantiomerically pure precursor. For instance, (S)-lactic acid or its esters can be converted to (S)-2-chloropropionic acid derivatives. This method avoids a resolution step but requires careful control of reaction conditions to prevent racemization. One documented method involves reacting an alkyl lactate with phosgene to form a chloroformate, which is then decomposed in the presence of a base like pyridine to yield the desired 2-chloropropionic acid ester.[12]

Applications in Research and Drug Development

The value of Ethyl (S)-2-chloropropionate lies in its versatility as a chiral intermediate. Its alpha-chloro ester structure allows for a variety of nucleophilic substitution and coupling reactions.[4]

-

Agrochemicals: It is a key intermediate for synthesizing highly efficient and low-toxicity aryloxypropionic acid herbicides, such as fluazifop-p-butyl and quizalofop-p-ethyl.[3][5] The specific (S) configuration is often responsible for the herbicidal activity.

-

Pharmaceuticals: The compound is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs).[2][3][4] The stereochemistry is critical as different enantiomers can have different pharmacological or toxicological profiles.

-

Polymer Science: Ethyl 2-chloropropionate can act as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[4][8][13] This allows for the synthesis of well-defined polymers with specific architectures and functionalities, which have applications in areas like drug delivery.[2][8]

-

Flavors and Fragrances: As an ester, it can also serve as a precursor in the synthesis of certain flavor and fragrance compounds.[1][3][4]

Safety and Handling

Ethyl (S)-2-chloropropionate is a flammable liquid and vapor.[10] It is also irritating to the skin, eyes, and respiratory tract.[1] Therefore, proper safety precautions are mandatory.

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[1]

-

Storage: The compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames, in a tightly sealed container.[1] Recommended storage temperature is between 2-8°C.[1]

Conclusion

Ethyl (S)-2-chloropropionate is more than just a simple chlorinated ester; it is a high-value chiral building block that enables the stereospecific synthesis of complex molecules. Its structural formula, characterized by a single, well-defined stereocenter, is the key to its utility in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, coupled with mastery of its enantioselective synthesis, allows researchers and drug development professionals to leverage this versatile intermediate to create innovative and effective products.

References

-

ChemBK. (2024, April 9). S-Ethyl 2-chloropropionate. Retrieved from ChemBK. ([Link])

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-chloropropionate. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). Ethyl 2-chloropropionate: Comprehensive Overview and Applications. Retrieved from Inno Pharmchem. ([Link])

-

LookChem. (n.d.). Ethyl 2-chloropropionate (CAS 535-13-7): Applications and Sourcing Strategies. Retrieved from LookChem. ([Link])

-

Patsnap. (n.d.). Preparation method of ethyl 2-chloropropionate. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid.

- Google Patents. (n.d.). Preparation of 2-chloropropionic acid esters.

-

Ottokemi. (n.d.). Ethyl-2-chloro propionate, 95% 535-13-7 India. Retrieved from Ottokemi. ([Link])

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-クロロプロピオン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Ethyl 2-chloropropionate 97 535-13-7 [sigmaaldrich.com]

- 9. This compound | 74497-15-7 [amp.chemicalbook.com]

- 10. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preparation method of ethyl 2-chloropropionate - Eureka | Patsnap [eureka.patsnap.com]

- 12. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]

- 13. Ethyl-2-chloro propionate, 95% 535-13-7 India [ottokemi.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl (S)-2-Chloropropionate

Introduction: The Imperative of Precise Characterization in Chiral Drug Development

In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Ethyl (S)-2-chloropropionate, a key chiral building block, exemplifies this principle. Its utility in the synthesis of agrochemicals and pharmaceuticals necessitates unambiguous confirmation of both its chemical structure and enantiomeric purity. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to characterize this important molecule. As Senior Application Scientists, we move beyond mere data reporting, focusing on the causal relationships between molecular structure and spectral output, thereby providing a robust framework for researchers and quality control professionals.

The Challenge of Chirality in Spectroscopy

A foundational concept to grasp is that standard NMR and IR spectroscopy are inherently "achiral" techniques. When analyzing a pure enantiomer like Ethyl (S)-2-chloropropionate in a standard (achiral) solvent, the resulting spectrum will be identical to that of its mirror image, Ethyl (R)-2-chloropropionate. The spectra are determined by the connectivity of atoms and the electronic environment, which are the same for both enantiomers.[1]

Therefore, the data presented herein confirms the molecular structure of ethyl-2-chloropropionate, but not its specific (S)-configuration. To determine enantiomeric excess (ee) or confirm the absolute configuration, specialized chiral methods are required, such as NMR with chiral solvating agents or chiral derivatizing agents, which induce a diastereomeric interaction that is NMR-distinguishable.[2][3] This guide will first establish the definitive spectral signature of the molecule's structure and then discuss the principles of chiral analysis.

Molecular Structure and Spectroscopic Correlation

To understand the spectroscopic data, we must first visualize the molecule and the distinct chemical environments of its atoms.

Caption: Molecular structure of Ethyl (S)-2-Chloropropionate with atom numbering.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their connectivity.

Data Summary

The expected ¹H NMR spectrum of ethyl 2-chloropropionate in a standard solvent like CDCl₃ will exhibit four distinct signals.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-b (CH-Cl) | ~4.24 - 4.37 | Quartet (q) | ~6.9 | 1H |

| H-c (O-CH₂) | ~4.24 | Quartet (q) | ~7.1 | 2H |

| H-a (CH₃-CH) | ~1.69 | Doublet (d) | ~6.9 | 3H |

| H-d (CH₃-CH₂) | ~1.31 | Triplet (t) | ~7.1 | 3H |

| Note: Data is compiled from representative spectra.[4] Precise shifts can vary with solvent and concentration. |

Expert Interpretation & Causality

-

The Methine Proton (H-b): This single proton is on the chiral carbon (C2), which is bonded to two highly electronegative atoms: chlorine and the ester oxygen. This dual deshielding effect pushes its signal significantly downfield to the ~4.3 ppm region. Its multiplicity is a quartet because it is adjacent to the three equivalent protons of the methyl group (H-a), following the n+1 rule (3+1=4).

-

The Methylene Protons (H-c): These two protons are part of the ethyl ester group and are adjacent to a single oxygen atom. This places their signal downfield, often overlapping with the methine proton's quartet around ~4.2 ppm. They appear as a quartet because they are coupled to the three protons of the adjacent methyl group (H-d) (n+1 rule: 3+1=4).

-

The Methyl Protons (H-a): These three protons are on the carbon adjacent to the chiral center. They are coupled to the single methine proton (H-b), resulting in a doublet (1+1=2) at approximately 1.69 ppm.

-

The Terminal Methyl Protons (H-d): This methyl group is the most shielded (furthest from electronegative atoms) and thus appears at the most upfield position, around 1.31 ppm. It is coupled to the two methylene protons (H-c), splitting the signal into a triplet (2+1=3).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of Ethyl (S)-2-chloropropionate and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16 (for good signal-to-noise).

-

Receiver Gain: Auto-adjust.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons).

-

-

Processing: Apply an exponential line broadening of 0.3 Hz, perform a Fourier transform, and phase-correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy Analysis

Carbon NMR provides information on the different carbon environments in the molecule.

Data Summary

Due to the molecule's asymmetry, all five carbon atoms are chemically non-equivalent and will produce five distinct signals in the ¹³C NMR spectrum.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Reasoning |

| C3 (C=O) | ~170 | Typical range for an ester carbonyl carbon. |

| C4 (O-CH₂) | ~62 | Methylene carbon attached to a single-bonded oxygen. |

| C2 (CH-Cl) | ~55 | Methine carbon deshielded by an attached chlorine atom.[5] |

| C1 (CH₃-CH) | ~21 | Aliphatic methyl carbon. |

| C5 (CH₃-CH₂) | ~14 | Aliphatic methyl carbon, furthest from electronegative groups. |

| Note: These are predicted values based on typical functional group ranges and data from similar structures.[5] |

Expert Interpretation & Causality

-

Carbonyl Carbon (C3): The C=O carbon is the most deshielded due to the double bond to one oxygen and a single bond to another, placing it furthest downfield.

-

Alkoxy Carbons (C4 & C2): The C4 and C2 carbons are both attached to electronegative atoms (oxygen and chlorine, respectively), which withdraws electron density and shifts their signals downfield compared to simple alkanes. The carbon attached to the oxygen (C4) is typically slightly more deshielded than the one attached to chlorine (C2).

-

Alkyl Carbons (C1 & C5): The two methyl carbons appear in the most upfield region of the spectrum. C5 is the most shielded as it is furthest from any electronegative atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30). This removes C-H coupling, resulting in a single sharp peak for each carbon.

-

Number of Scans: 1024 or more (as ¹³C has a low natural abundance).

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay (D1): 2 seconds.

-

-

Processing: Apply an exponential line broadening of 1-2 Hz. Perform a Fourier transform and phase-correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak (triplet centered at 77.16 ppm).

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8]

Data Summary

The IR spectrum of ethyl 2-chloropropionate provides a distinct molecular fingerprint.[8]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1740 | Strong, Sharp |

| C-O Stretch (Ester) | ~1190-1250 | Strong |

| C-H Stretch (sp³ C-H) | ~2900-3000 | Medium-Strong |

| C-Cl Stretch | ~650-750 | Medium-Weak |

Expert Interpretation & Causality

-

The Carbonyl (C=O) Stretch: The most prominent peak in the spectrum will be the strong, sharp absorption around 1740 cm⁻¹. This is highly characteristic of the C=O double bond stretching vibration in a saturated aliphatic ester. Its high intensity is due to the large change in dipole moment during this vibration.

-

The C-O Stretches: Esters exhibit strong C-O stretching bands. The band around 1190-1250 cm⁻¹ is typically from the C-O bond between the carbonyl carbon and the alkoxy oxygen.

-

The C-H Stretches: The absorptions just below 3000 cm⁻¹ are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

-

The C-Cl Stretch: The vibration of the carbon-chlorine bond is expected in the fingerprint region of the spectrum, typically between 650 and 750 cm⁻¹. While this peak confirms the presence of the C-Cl bond, this region often contains many overlapping signals.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: As ethyl 2-chloropropionate is a liquid, no sample preparation is needed.[9]

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Acquisition:

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a single drop of ethyl 2-chloropropionate onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Workflow and Logic Visualization

The logical flow for the complete spectroscopic analysis of a chiral sample like Ethyl (S)-2-Chloropropionate is crucial for ensuring both structural integrity and enantiomeric purity.

Caption: Workflow for comprehensive spectroscopic analysis of a chiral compound.

Conclusion

The spectroscopic characterization of Ethyl (S)-2-chloropropionate is a multi-faceted process. ¹H NMR, ¹³C NMR, and FTIR spectroscopy serve as indispensable tools for the primary confirmation of the molecule's covalent structure and the identification of its key functional groups. The data presented in this guide provides a benchmark for these analyses. However, for an audience in drug development and regulated industries, it is paramount to recognize the limitations of these standard techniques in distinguishing enantiomers. The true scientific integrity of the analysis is upheld by coupling these structural elucidation methods with specialized chiral techniques to verify enantiomeric purity, thereby ensuring the material's suitability for its intended stereospecific application.

References

-

PubChem. Ethyl 2-chloropropionate. National Center for Biotechnology Information. [Link]

-

FindLight. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

-

Pescitelli, G., & Di Bari, L. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(19), 3574. [Link]

-

Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. [Link]

-

ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

-

Di Cera, E. (2012). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 89(10), 1324-1327. [Link]

-

ResearchGate. FTIR spectroscopy - principles and applications. [Link]

-

ResearchGate. Online NIR Analysis and Prediction Model for Synthesis Process of Ethyl 2-Chloropropionate. [Link]

-

NIST/TRC Web Thermo Tables (WTT). ethyl 2-chloropropanoate. [Link]

-

PubMed. Chiral discrimination in nuclear magnetic resonance spectroscopy. [Link]

-

Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-chloropropane. [Link]

-

Spectroscopy Online. New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]

Sources

- 1. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-chloropropionate(535-13-7) 1H NMR spectrum [chemicalbook.com]

- 5. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Stereoselective Synthesis of Ethyl (S)-2-Chloropropionate

Executive Summary: Strategic Importance and Synthetic Overview